1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
Overview
Description
1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole is a useful research compound. Its molecular formula is C11H9Br3N2O and its molecular weight is 424.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
Benzimidazole derivatives, including 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and investigated their biological activities, discovering promising antitubercular and antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Anti-Inflammatory and Cytotoxic Properties
The benzimidazole class, to which this compound belongs, has been explored for its anti-inflammatory and cytotoxic properties. For example, Rathore et al. (2017) synthesized a series of benzimidazole derivatives and evaluated their anti-inflammatory activities, finding significant inhibition in carrageenan-induced rat paw edema tests. These compounds also demonstrated substantial COX-2 inhibition, indicating their potential as therapeutic agents for inflammatory diseases (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).
Properties
IUPAC Name |
2,4,5-tribromo-1-(phenylmethoxymethyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br3N2O/c12-9-10(13)16(11(14)15-9)7-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWQPBLQUANCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=C(N=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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